molecular formula C14H12O3S B6402173 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid CAS No. 1261932-39-1

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402173
CAS No.: 1261932-39-1
M. Wt: 260.31 g/mol
InChI Key: CTFPYLCKTVZPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O3S. It is characterized by the presence of a hydroxy group, a methylthio group, and a benzoic acid moiety.

Preparation Methods

The synthesis of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized.

    Functionalization: Introduction of the hydroxy and methylthio groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-4-(4-methylthiophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-4-(4-methylthiophenyl)benzoic acid include:

    3-Hydroxy-4-methoxybenzoic acid: Differing by the presence of a methoxy group instead of a methylthio group.

    4-Hydroxybenzoic acid: Lacks the additional substituents on the aromatic ring.

    4-Methylthiobenzoic acid: Lacks the hydroxy group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-hydroxy-4-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFPYLCKTVZPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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